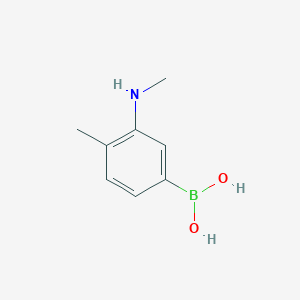

4-Methyl-3-(methylamino)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

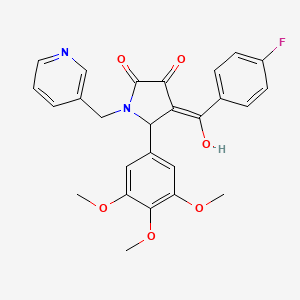

4-Methyl-3-(methylamino)phenylboronic acid is a chemical compound with the molecular formula C8H12BNO2 and a molecular weight of 165 . It is commonly used in organic synthesis .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12BNO2/c1-6-3-4-7(9(11)12)5-8(6)10-2/h3-5,10-12H,1-2H3 . This indicates that the compound has a planar structure with a minor bend around the C-B bond .Chemical Reactions Analysis

Boronic acids, including this compound, are known to participate in various chemical reactions. One notable reaction is the Suzuki-Miyaura coupling, which is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . Another reaction involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .Physical And Chemical Properties Analysis

This compound is a white to yellow powder . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Scientific Research Applications

Material Science and Nanotechnology

Phenylboronic acid-containing nanomaterials exhibit unique stimuli-responsive characteristics, making them suitable for biomedical applications. Hasegawa et al. (2015) synthesized phenylboronic acid-containing nanoparticles (PBANPs) via aqueous dispersion polymerization, revealing their potential for morphology-related effects due to their framboidal morphology and reversible swelling behavior (Hasegawa, Nishida, & Vlies, 2015).

Biomedical Engineering and Drug Delivery

Phenylboronic acid derivatives are investigated for their interaction with sugars, which can be exploited in drug delivery systems. Cheng et al. (2012) developed novel self-assembled hybrid nanoparticles for improving nasal adsorption of insulin, demonstrating non-cytotoxicity and efficient internalization into cells (Cheng, Zhang, Xiang, Wang, Zheng, Lu, & Li, 2012). Additionally, Yang et al. (2019) used phenylboronic acid-modified polyamidoamine as a tumor-targeting carrier for gene therapy, showing significant anti-proliferative effects and suppression of tumor growth (Yang, Zhang, Liu, Shi, Han, & Li, 2019).

Organic Synthesis

Phenylboronic acids play a crucial role in organic synthesis, enabling the creation of complex molecules. Yamamoto and Kirai (2008) demonstrated the synthesis of 4-arylcoumarins via Cu-catalyzed hydroarylation with arylboronic acids, a method effective for synthesizing biologically active compounds (Yamamoto & Kirai, 2008). Furthermore, Giri et al. (2007) achieved Pd-catalyzed methylation and arylation of C-H bonds in carboxylic acids using phenylboronate, demonstrating the versatility of phenylboronic acids in C-H activation and C-C coupling reactions (Giri, Maugel, Li, Wang, Breazzano, Saunders, & Yu, 2007).

Future Directions

properties

IUPAC Name |

[4-methyl-3-(methylamino)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2/c1-6-3-4-7(9(11)12)5-8(6)10-2/h3-5,10-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZUEWUVKXDSCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)NC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2824022.png)

![3-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2824023.png)

![N-[[3-(4-Chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-N-methylsulfamoyl fluoride](/img/structure/B2824027.png)

![1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]ethanamine;hydrochloride](/img/structure/B2824031.png)

![2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2824041.png)